Cas no 22543-70-0 ((4-Ethylphenyl)-phenylmethanol)

(4-Ethylphenyl)-phenylmethanol Chemical and Physical Properties
Names and Identifiers
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- 4-Ethylbenzhydrol
- (4-ethylphenyl)-phenylmethanol
- 4-Ethylbenzhydryl alcohol
- SCHEMBL6899388
- 22543-70-0
- AKOS010014341
- (4-ETHYLPHENYL)(PHENYL)METHANOL
- DB-388952
- (4-Ethylphenyl)-phenylmethanol
-
- MDL: MFCD06201258
- Inchi: 1S/C15H16O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3
- InChI Key: WAHXARPNYJOBPI-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)C1C=CC(=CC=1)CC
Computed Properties
- Exact Mass: 212.120115130g/mol
- Monoisotopic Mass: 212.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2
(4-Ethylphenyl)-phenylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB166844-1 g |
4-Ethylbenzhydrol; 97% |
22543-70-0 | 1g |
€594.40 | 2023-05-08 | ||
Fluorochem | 022427-5g |
4-Ethylbenzhydrol |
22543-70-0 | 97% | 5g |
£709.00 | 2022-03-01 | |
Fluorochem | 022427-25g |
4-Ethylbenzhydrol |
22543-70-0 | 97% | 25g |
£1544.00 | 2022-03-01 | |
abcr | AB166844-5 g |
4-Ethylbenzhydrol; 97% |
22543-70-0 | 5g |
€1004.40 | 2023-05-08 | ||
Fluorochem | 022427-1g |
4-Ethylbenzhydrol |
22543-70-0 | 97% | 1g |
£394.00 | 2022-03-01 | |
abcr | AB166844-5g |
4-Ethylbenzhydrol; 97% |
22543-70-0 | 5g |
€1004.40 | 2023-09-16 | ||
abcr | AB166844-1g |
4-Ethylbenzhydrol, 97%; . |
22543-70-0 | 97% | 1g |
€1621.70 | 2025-02-27 |
(4-Ethylphenyl)-phenylmethanol Related Literature
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
Additional information on (4-Ethylphenyl)-phenylmethanol
Chemical Profile of (4-Ethylphenyl)-phenylmethanol (CAS No. 22543-70-0)
(4-Ethylphenyl)-phenylmethanol, identified by its Chemical Abstracts Service (CAS) number 22543-70-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenethyl alcohol backbone with ethyl substitution on one of the aromatic rings, has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development.
The molecular structure of (4-Ethylphenyl)-phenylmethanol consists of two benzene rings connected through a methylene group, with an ethyl group attached to one of the rings. This configuration imparts distinct electronic and steric characteristics, making it a versatile intermediate in various chemical syntheses. The presence of both hydroxyl and ethyl groups allows for further functionalization, enabling the creation of more complex derivatives with tailored properties.
In recent years, the study of phenethyl alcohols has seen considerable growth, particularly in their role as bioactive molecules. Research has demonstrated that compounds with similar structures can exhibit pharmacological activities ranging from anti-inflammatory to neuroprotective effects. The specific substitution pattern in (4-Ethylphenyl)-phenylmethanol may contribute to its unique interaction with biological targets, making it a promising candidate for further investigation.
One of the most intriguing aspects of (4-Ethylphenyl)-phenylmethanol is its potential as a building block in medicinal chemistry. The ability to modify its structure allows chemists to explore new pharmacophores and optimize drug-like properties such as solubility, bioavailability, and metabolic stability. Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their biological activity, accelerating the drug discovery process.
The synthesis of (4-Ethylphenyl)-phenylmethanol typically involves classical organic reactions such as Grignard reactions or Friedel-Crafts alkylation followed by hydroxylation. These methods highlight the compound's utility as a precursor in multi-step synthetic routes. The efficiency and scalability of these synthetic pathways are crucial for industrial applications, where large quantities of high-purity material are often required.
From a spectroscopic perspective, (4-Ethylphenyl)-phenylmethanol exhibits characteristic peaks in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy that can be used for structural elucidation. The proton NMR spectrum, for instance, shows distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the ethyl group protons. These data points are invaluable for confirming the identity and purity of the compound.
The chemical reactivity of (4-Ethylphenyl)-phenylmethanol also makes it a valuable tool in research laboratories. Its hydroxyl group can participate in hydrogen bonding interactions, influencing both its solubility and its behavior in biological systems. Additionally, the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further diversification of its chemical structure.
In conclusion, (4-Ethylphenyl)-phenylmethanol (CAS No. 22543-70-0) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and chemical properties make it a valuable intermediate for synthesizing more complex molecules. As research continues to uncover new applications for phenethyl alcohols, compounds like this are likely to play an increasingly important role in drug development and materials science.
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